molecular formula C25H41NO6 B12728699 Deoxylycoctonine CAS No. 41547-37-9

Deoxylycoctonine

Cat. No.: B12728699
CAS No.: 41547-37-9
M. Wt: 451.6 g/mol
InChI Key: JBMHRENUZHIXEX-UHFFFAOYSA-N
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Description

Deoxylycoctonine is a diterpene alkaloid derived from plants of the Delphinium genus. It is one of the many bioactive compounds found in these plants, which have been traditionally used for their medicinal properties. This compound is particularly noted for its complex structure and potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deoxylycoctonine involves multiple steps, starting from simpler diterpene precursors. One common method includes the selective removal of hydroxy groups from lycoctonine using Huang-Minlon reduction . This process requires precise control of reaction conditions to ensure the correct structural modifications.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as Delphinium plants, remains a viable method. This involves harvesting the plants, followed by extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Deoxylycoctonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: DDQ in an organic solvent.

    Reduction: Huang-Minlon reduction using hydrazine and a base.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while reduction can yield deoxy derivatives .

Mechanism of Action

The mechanism of action of deoxylycoctonine is not fully understood, but it is believed to interact with various molecular targets in the body. It may exert its effects by modulating ion channels or interacting with specific receptors, leading to changes in cellular signaling pathways .

Properties

CAS No.

41547-37-9

Molecular Formula

C25H41NO6

Molecular Weight

451.6 g/mol

IUPAC Name

11-ethyl-4,6,16,18-tetramethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol

InChI

InChI=1S/C25H41NO6/c1-7-26-12-22(2)9-8-16(30-4)24-14-10-13-15(29-3)11-23(27,17(14)18(13)31-5)25(28,21(24)26)20(32-6)19(22)24/h13-21,27-28H,7-12H2,1-6H3

InChI Key

JBMHRENUZHIXEX-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)C

Origin of Product

United States

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